

(2R)-2-methyltetradecanoyl-CoA in cellular metabolism

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Compound of Interest

Compound Name: (2R)-2-methyltetradecanoyl-CoA

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An In-depth Technical Guide on **(2R)-2-methyltetradecanoyl-CoA** in Cellular Metabolism

For Researchers, Scientists, and Drug Development Professionals

Abstract

(2R)-2-methyltetradecanoyl-CoA is a 2-methyl-branched-chain acyl-CoA thioester that plays a role in cellular lipid metabolism. Unlike straight-chain fatty acids, the presence of a methyl group at the α -carbon (C-2) position necessitates a specific metabolic pathway for its degradation. This technical guide provides a comprehensive overview of the cellular metabolism of **(2R)-2-methyltetradecanoyl-CoA**, including its biosynthesis, degradation via peroxisomal β -oxidation, and its potential role in cellular signaling. The guide also details experimental protocols for the analysis of this molecule and discusses its relevance in the context of metabolic diseases and drug development.

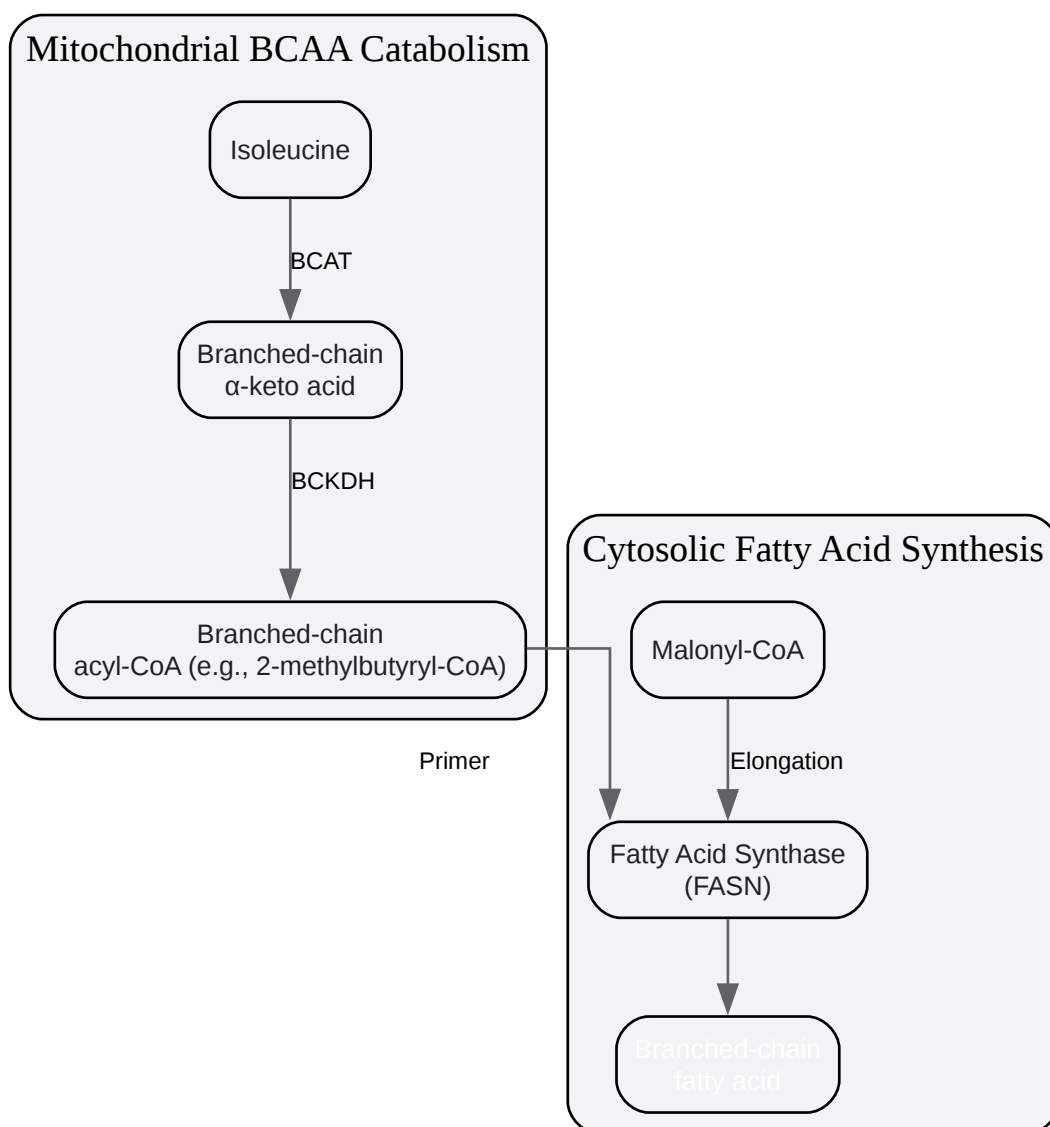
Introduction

Branched-chain fatty acids (BCFAs) are important components of cellular lipids in various organisms and are increasingly recognized for their roles in human health and disease.^{[1][2]} Monomethyl BCFAs, such as 2-methyltetradecanoic acid, are found in various tissues and fluids and are derived from both diet and endogenous synthesis.^[3] The activation of these fatty acids to their coenzyme A (CoA) esters is a prerequisite for their metabolism. This guide focuses specifically on the (2R)-enantiomer of 2-methyltetradecanoyl-CoA and its journey through cellular metabolic pathways.

Biosynthesis of 2-Methyl-branched-chain Fatty Acids

The biosynthesis of 2-methyl-branched-chain fatty acids in mammals is linked to the catabolism of branched-chain amino acids (BCAAs).^{[4][5]} Specifically, intermediates from the degradation of isoleucine can serve as primers for the fatty acid synthase (FAS) system to generate odd-numbered anteiso-BCFAs. The synthesis of even-numbered 2-methyl BCFAs is less common in mammals but can occur through the incorporation of a propionyl-CoA starter unit, derived from the metabolism of several amino acids or odd-chain fatty acids, followed by elongation with malonyl-CoA and a final methylation step, although this pathway is not as well-characterized as in bacteria.

The initial substrates for BCFAs are branched-chain α -keto acids derived from BCAAs. These are decarboxylated to form branched-chain acyl-CoA primers, which are then elongated by the fatty acid synthase complex.^[6]



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Biosynthesis of Branched-Chain Fatty Acids.

Peroxisomal β -Oxidation of (2R)-2-methyltetradecanoyl-CoA

The degradation of 2-methyl-branched-chain fatty acids occurs primarily in the peroxisomes via a modified β -oxidation pathway.[7][8] The methyl group at the C-2 position prevents the direct action of the mitochondrial β -oxidation machinery.

Activation and Transport

2-methyltetradecanoic acid is first activated to its CoA ester, **(2R)-2-methyltetradecanoyl-CoA**, by an acyl-CoA synthetase. This activation is crucial for its subsequent metabolism. Studies in human liver have shown that the activation of the (2R)-isomer is about three times faster than that of the (2S)-isomer.[9] The resulting acyl-CoA is then transported into the peroxisome.

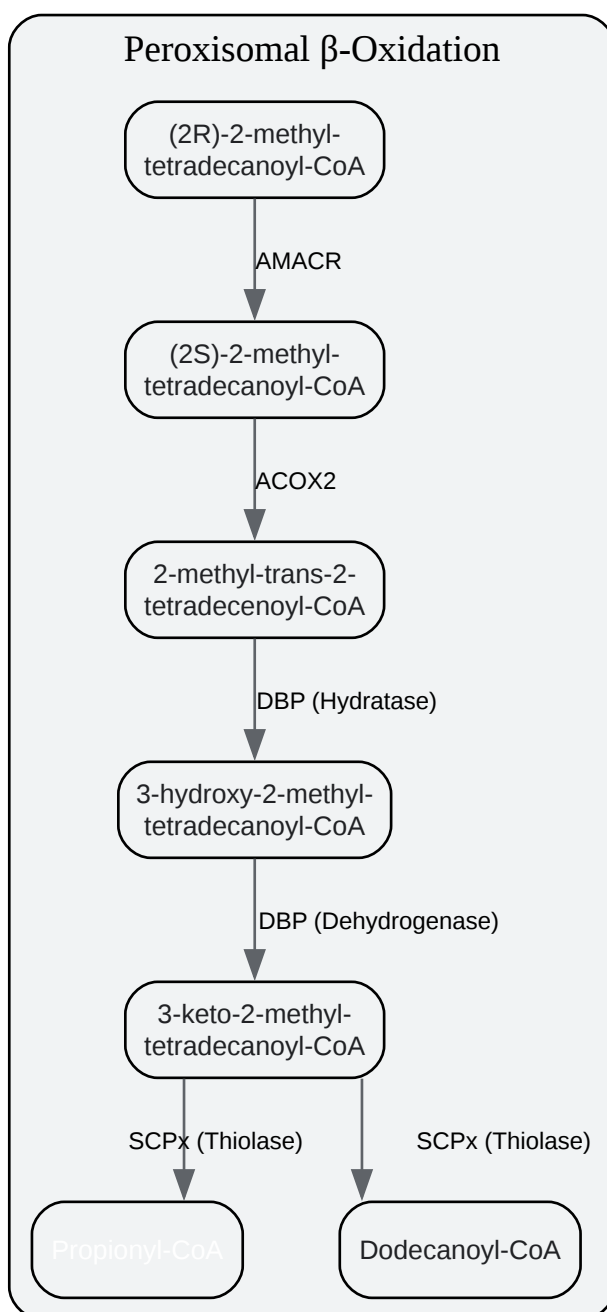
Stereospecificity and Enzymatic Steps

The peroxisomal β -oxidation of 2-methylacyl-CoAs is stereospecific.[9] The first enzyme in the pathway, branched-chain acyl-CoA oxidase (ACOX2 in humans), is specific for the (2S)-enantiomer.[4] Therefore, **(2R)-2-methyltetradecanoyl-CoA** must first be converted to its (2S)-epimer by the enzyme α -methylacyl-CoA racemase (AMACR).

The subsequent steps of β -oxidation proceed with the (2S)-enantiomer:

- Dehydrogenation: (2S)-2-methyltetradecanoyl-CoA is oxidized by branched-chain acyl-CoA oxidase (ACOX2) to 2-methyl-trans-2-tetradecenoyl-CoA.
- Hydration and Dehydrogenation: The next two steps are catalyzed by a D-bifunctional protein (DBP), which possesses both enoyl-CoA hydratase and 3-hydroxyacyl-CoA dehydrogenase activities.
- Thiolytic Cleavage: The final step is the thiolytic cleavage of 3-keto-2-methyltetradecanoyl-CoA by sterol carrier protein x (SCPx), which has 2-methyl-3-oxoacyl-CoA thiolase activity. This releases a molecule of propionyl-CoA and a chain-shortened acyl-CoA (dodecanoyl-CoA).[10]

The resulting dodecanoyl-CoA can then be further metabolized in either the peroxisomes or mitochondria.



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Peroxisomal β -oxidation of **(2R)-2-methyltetradecanoyl-CoA**.

Quantitative Data

Specific quantitative data for **(2R)-2-methyltetradecanoyl-CoA** are scarce in the literature. The table below summarizes available data for related branched-chain fatty acids.

Analyte	Matrix	Concentration Range	Species	Reference
Branched-chain fatty acids (total)	Human Plasma	Micromolar (μM)	Human	[3]
2-methylbutyrate	Human Plasma	Not specified	Human	[11]
Pristanic Acid	Human Plasma	Varies with diet and metabolic status	Human	[12]
Phytanic Acid	Human Plasma	Varies with diet and metabolic status	Human	[12]

Experimental Protocols

Quantification of (2R)-2-methyltetradecanoyl-CoA by LC-MS/MS

This protocol is adapted from general methods for acyl-CoA quantification.

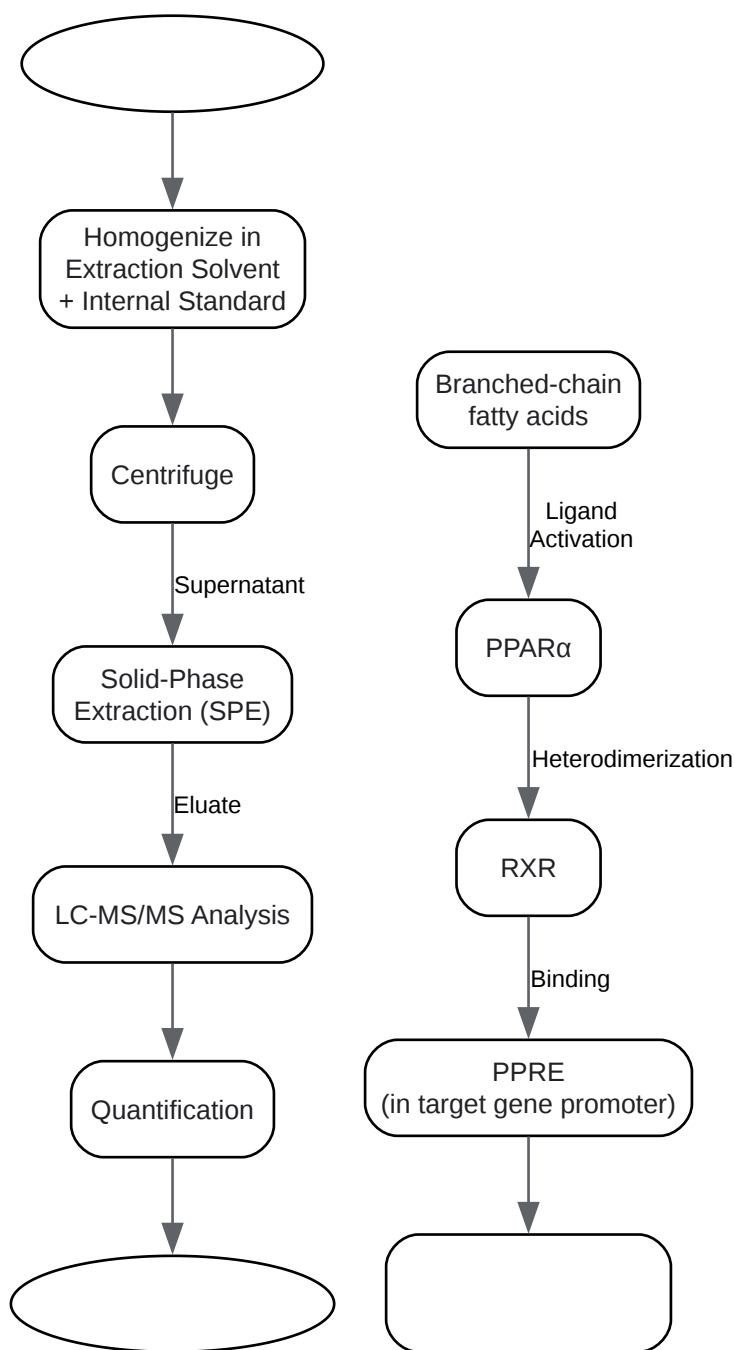
Objective: To quantify the levels of **(2R)-2-methyltetradecanoyl-CoA** in biological samples.

Materials:

- Biological sample (cells or tissue)
- Internal standard (e.g., ^{13}C -labeled or odd-chain 2-methylacyl-CoA)
- Acetonitrile, Methanol, Water (LC-MS grade)
- Formic acid
- Solid-phase extraction (SPE) columns (e.g., C18)
- LC-MS/MS system

Procedure:

- **Sample Homogenization:** Homogenize the sample in a cold extraction solvent (e.g., acetonitrile/methanol/water) containing the internal standard.
- **Protein Precipitation:** Centrifuge the homogenate to pellet proteins.
- **Solid-Phase Extraction (SPE):** Load the supernatant onto a pre-conditioned SPE column. Wash the column and elute the acyl-CoAs.
- **LC-MS/MS Analysis:**
 - **Chromatography:** Separate the acyl-CoAs using a C18 reverse-phase column with a gradient of mobile phases (e.g., water with formic acid and acetonitrile with formic acid).
 - **Mass Spectrometry:** Use a triple quadrupole mass spectrometer in positive ion mode with multiple reaction monitoring (MRM) to detect the specific precursor-to-product ion transitions for **(2R)-2-methyltetradecanoyl-CoA** and the internal standard.
- **Quantification:** Calculate the concentration of **(2R)-2-methyltetradecanoyl-CoA** based on the peak area ratio to the internal standard and a standard curve.



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